molecular formula C9H8BrNO B577647 6-Bromo-2-methylisoindolin-1-one CAS No. 1254319-51-1

6-Bromo-2-methylisoindolin-1-one

Cat. No.: B577647
CAS No.: 1254319-51-1
M. Wt: 226.073
InChI Key: DPUVAXLWVRZASN-UHFFFAOYSA-N
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Description

6-Bromo-2-methylisoindolin-1-one is a heterocyclic organic compound with the molecular formula C9H8BrNO. It is characterized by a bromine atom attached to the sixth position of the isoindolinone ring and a methyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methylisoindolin-1-one typically involves the reaction of 5-bromo-2-bromomethyl-benzoic acid methyl ester with methylamine in tetrahydrofuran (THF). The reaction mixture is heated at 50°C for four hours and then concentrated under vacuum .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The scalability of the reaction allows for the production of significant quantities of the compound for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methylisoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindolinones, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-2-methylisoindolin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the isoindolinone ring play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes, affecting various biochemical pathways. Detailed studies on its mechanism of action are ongoing to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromoisoindolin-1-one
  • 2-Methylisoindolin-1-one
  • 6-Bromo-2-methylindole

Uniqueness

6-Bromo-2-methylisoindolin-1-one is unique due to the presence of both a bromine atom and a methyl group on the isoindolinone ring. This combination of substituents imparts distinct chemical properties and reactivity compared to similar compounds. The bromine atom enhances its electrophilicity, while the methyl group influences its steric and electronic characteristics .

Properties

IUPAC Name

6-bromo-2-methyl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-11-5-6-2-3-7(10)4-8(6)9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUVAXLWVRZASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methyl 5-bromo-2-methylbenzoate (3 g) in ethyl acetate (100 mL) was treated with N-chlorosuccinimide (1.749 g). The mixture was stirred and heated under reflux whilst being irradiated with a halogen lamp for 5 h. The reaction mixture was cooled and washed with 10% aqueous sodium metabisufite (100 mL) and water. The organic phase was dried over magnesium sulfate and concentrated to an oil. The crude product was treated with 8M methylamine in ethanol (20 mL) and the resulting mixture heated under reflux for 30 min. After cooling, the solution was concentrated to an oil, and the mixture purified on silica gel eluting with ethyl acetate to afford the sub-titled compound (0.300 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.749 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-bromomethyl-benzoic acid methyl ester (1.00 g, 3.25 mmol) in THF (6.5 mL) was a solution of methylamine in THF (2M, 8.12 mL, 16.24 mmol). The reaction mixture was heated at 50° C. for 4 hours and then concentrated under vacuum. The residue was taken up in EtOAc and the organic layer was then washed with an aqueous 1M HCl solution, brine, dried (Na2SO4), filtered, concentrated under vacuum to give the title compound (0.73 g, 100%) as a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
8.12 mL
Type
solvent
Reaction Step Four
Yield
100%

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